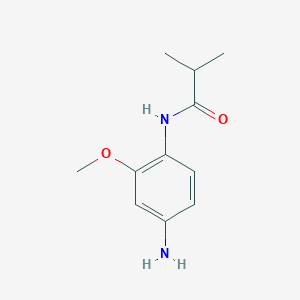N-(4-amino-2-methoxyphenyl)-2-methylpropanamide
CAS No.: 532417-07-5
Cat. No.: VC7379340
Molecular Formula: C11H16N2O2
Molecular Weight: 208.261
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 532417-07-5 |
|---|---|
| Molecular Formula | C11H16N2O2 |
| Molecular Weight | 208.261 |
| IUPAC Name | N-(4-amino-2-methoxyphenyl)-2-methylpropanamide |
| Standard InChI | InChI=1S/C11H16N2O2/c1-7(2)11(14)13-9-5-4-8(12)6-10(9)15-3/h4-7H,12H2,1-3H3,(H,13,14) |
| Standard InChI Key | YVMMJJKIFNOYEE-UHFFFAOYSA-N |
| SMILES | CC(C)C(=O)NC1=C(C=C(C=C1)N)OC |
Introduction
Chemical Identification and Structural Elucidation
Systematic Nomenclature and Molecular Formula
The compound is systematically named N-(4-amino-2-methoxyphenyl)-2-methylpropanamide under IUPAC guidelines . Its molecular formula reflects a methoxy-substituted aniline core linked to a branched aliphatic amide chain. The structural uniqueness arises from the substitution pattern: an amino group at the para position and a methoxy group at the ortho position relative to the amide linkage .
Structural Characterization
The 2D and 3D conformers of N-(4-amino-2-methoxyphenyl)-2-methylpropanamide have been resolved via computational models (Figure 1) . Key features include:
-
Aromatic ring: The methoxyphenyl group contributes to planar geometry, with bond angles consistent with sp² hybridization.
-
Amide linkage: The carbonyl group () and adjacent nitrogen form a rigid plane, enabling hydrogen bonding.
-
Methylpropanamide side chain: The isobutyramide moiety introduces steric bulk, influencing solubility and intermolecular interactions .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-(4-amino-2-methoxyphenyl)-2-methylpropanamide | |
| SMILES | CC(C)C(=O)NC1=C(C=C(C=C1)N)OC | |
| InChIKey | YVMMJJKIFNOYEE-UHFFFAOYSA-N | |
| Molecular Weight | 208.26 g/mol |
Synthesis and Manufacturing
Challenges in Industrial Production
-
Regioselectivity: Ensuring selective acylation at the amino group without methoxy displacement requires precise temperature control .
-
Purification: The polar nature of the compound necessitates chromatographic techniques, increasing production costs .
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| LogP (Partition Coefficient) | 3.25 (estimated) | |
| Water Solubility | ~0.1 mg/mL (25°C) | |
| Boiling Point | 312.2°C (extrapolated) | |
| Flash Point | 142.6°C |
The compound’s hydrophobicity (LogP ≈ 3.25) suggests moderate membrane permeability, making it a candidate for drug delivery studies .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume